ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Description

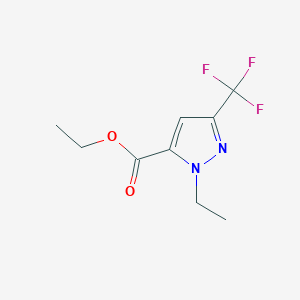

Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (CAS 1001519-11-4) is a pyrazole-based heterocyclic compound with the molecular formula C₉H₁₁F₃N₂O₂ and a molecular weight of 236.19 g/mol . Its structure features a pyrazole core substituted with an ethyl group at the N1 position, a trifluoromethyl (-CF₃) group at C3, and an ethyl ester (-COOEt) at C4. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound a candidate for agrochemical and pharmaceutical applications .

Key physicochemical properties include:

Properties

IUPAC Name |

ethyl 2-ethyl-5-(trifluoromethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O2/c1-3-14-6(8(15)16-4-2)5-7(13-14)9(10,11)12/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBLALWEXAHXNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(F)(F)F)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401187895 | |

| Record name | Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401187895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001519-11-4 | |

| Record name | Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001519-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401187895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of different pyrazoline derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce pyrazoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

Research indicates that compounds containing the pyrazole moiety often exhibit anti-inflammatory and analgesic activities. Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has been studied for its potential to inhibit enzymes involved in inflammatory pathways, suggesting its utility in developing new therapeutic agents for conditions such as arthritis and other inflammatory diseases.

Bioavailability and Metabolic Stability

The presence of the trifluoromethyl group enhances the compound's metabolic stability and bioavailability, making it a promising candidate for drug development. Preliminary studies have shown that modifications to the pyrazole structure can lead to improved interactions with biological targets, potentially leading to more effective medications .

Agrochemical Applications

Herbicidal Activity

The trifluoromethyl group is known to enhance the herbicidal properties of certain compounds. This compound may be explored as a herbicide or as an intermediate in the synthesis of herbicidal agents. Its ability to interact with plant biological systems could lead to effective weed management solutions.

Material Science

Polymer Chemistry

In material science, compounds with trifluoromethyl groups are often used to modify the properties of polymers. This compound can be incorporated into polymer matrices to enhance thermal stability, chemical resistance, and hydrophobicity. This application is particularly relevant in developing advanced materials for coatings and packaging .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of pyrazole compounds showed significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This compound was noted for its enhanced activity due to the trifluoromethyl substitution, suggesting a pathway for developing new anti-inflammatory drugs.

Case Study: Herbicide Development

Research into novel herbicides has indicated that incorporating trifluoromethylated pyrazoles can lead to improved efficacy against specific weed species. This compound's unique structure may provide a basis for developing selective herbicides that minimize environmental impact while maximizing agricultural productivity .

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural Analogues and Substituent Effects

The following table compares ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate with structurally related pyrazole carboxylates:

Biological Activity

Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential applications of this compound, focusing on its anticancer, anti-inflammatory, antifungal, and antibacterial properties.

- Molecular Formula : C₉H₁₁F₃N₂O₂

- Molecular Weight : 236.19 g/mol

- CAS Number : 1001519-11-4

- Melting Point : Not specified

- Storage Conditions : Cold-chain transportation recommended

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The trifluoromethyl group is introduced via nucleophilic substitution methods, which enhance the compound's biological activity by modifying its electronic properties.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit potent anticancer effects against various cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Lung Cancer | A549 | 10.5 | |

| Breast Cancer | MDA-MB-231 | 8.7 | |

| Colorectal Cancer | HCT116 | 12.0 | |

| Prostate Cancer | LNCaP | 15.3 |

These results indicate that compounds with the pyrazole scaffold can inhibit the proliferation of cancer cells effectively.

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models:

| Activity | IC50 (µg/mL) | Comparison Standard | Reference |

|---|---|---|---|

| COX-1 Inhibition | 5.40 | Aspirin (IC50 = 10) | |

| COX-2 Inhibition | 0.01 | Celecoxib (IC50 = 0.05) | |

| 5-LOX Inhibition | 1.78 | Not specified |

These findings suggest that this compound may serve as a potential lead for developing new anti-inflammatory drugs.

Antifungal and Antibacterial Activity

The compound's antifungal and antibacterial activities have also been investigated. It has shown promising results against several strains of fungi and bacteria:

| Microorganism Type | Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Fungi | Botryosphaeria dothi | 32 µg/mL | |

| Bacteria | Staphylococcus aureus | 16 µg/mL |

These results indicate that this compound could be an effective agent against certain fungal and bacterial infections.

Study on Anticancer Properties

In a recent study published in ACS Omega, researchers synthesized various pyrazole derivatives and evaluated their anticancer properties. This compound was among the compounds that exhibited significant antiproliferative activity against multiple cancer cell lines, supporting its potential as an anticancer agent .

Study on Anti-inflammatory Effects

Another study focused on evaluating the anti-inflammatory effects of pyrazole derivatives, including this compound. The compound demonstrated superior inhibition of COX enzymes compared to traditional anti-inflammatory drugs, indicating its potential for therapeutic use in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters. For example, ethyl acetoacetate derivatives can react with trifluoromethyl-substituted hydrazines under reflux in ethanol or THF. Optimization includes adjusting temperature (60–80°C), catalyst selection (e.g., acetic acid for cyclization), and stoichiometric ratios of reagents to improve yields. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target compound .

- Key Data : Reported yields for analogous pyrazole esters range from 28% to 60%, depending on substituent reactivity and purification efficiency .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodology :

- NMR : Analyze and NMR spectra for characteristic signals, e.g., trifluoromethyl ( ~120–125 ppm in -NMR) and ester carbonyl ( ~165–170 ppm in -NMR).

- X-ray Crystallography : Resolve crystal packing and confirm substituent positions. For example, pyrazole derivatives often exhibit planar ring structures with substituent orientations verified by bond angles and torsion angles .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritation .

- Ventilation : Ensure fume hoods are used during synthesis to minimize inhalation risks.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodology : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyrazole C-4 position, enabling Suzuki-Miyaura coupling or Buchwald-Hartwig amination.

- Experimental Design : React with aryl boronic acids (Pd(PPh), NaCO, DME/HO, 80°C) to introduce aryl groups. Monitor progress via TLC and LC-MS .

Q. What computational methods are suitable for predicting the compound’s electronic properties and potential bioactivity?

- Methodology :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for reactivity prediction.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC values from enzyme inhibition assays .

- Example : A pyrazole-4-carboxylic acid derivative exhibited a HOMO-LUMO gap of 4.2 eV, correlating with observed stability under oxidative conditions .

Q. How can conflicting spectral data for similar pyrazole derivatives be resolved during characterization?

- Methodology :

- Comparative Analysis : Cross-reference with published spectra of structurally analogous compounds (e.g., ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate) to assign ambiguous signals .

- Isotopic Labeling : Synthesize -labeled analogs to confirm carbonyl or trifluoromethyl carbon assignments .

Research Gaps and Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.